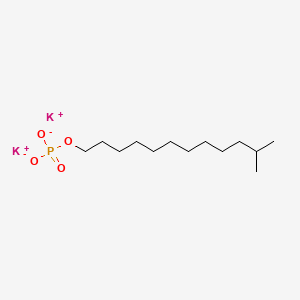
Dipotassium isotridecyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium isotridecyl phosphate is a chemical compound that belongs to the class of phosphate esters. It is commonly used in various industrial applications due to its surfactant properties. This compound is known for its ability to reduce surface tension, making it useful in formulations where emulsification, dispersion, and wetting are required.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipotassium isotridecyl phosphate is typically synthesized through the reaction of isotridecyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction conditions generally involve:
Reaction of Isotridecyl Alcohol with Phosphoric Acid: This step is carried out under controlled temperature conditions to ensure complete esterification.
Neutralization with Potassium Hydroxide: The resulting ester is then neutralized with potassium hydroxide to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process includes:
Mixing and Heating: Isotridecyl alcohol and phosphoric acid are mixed in a reactor and heated to facilitate the esterification reaction.
Neutralization: The ester is neutralized with potassium hydroxide.
Purification: The product is then purified to remove any unreacted materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium isotridecyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form isotridecyl alcohol and phosphoric acid.
Oxidation: It can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Isotridecyl alcohol and phosphoric acid.
Oxidation: Oxidized derivatives of isotridecyl alcohol and phosphoric acid.
Substitution: Substituted phosphate esters.
Aplicaciones Científicas De Investigación
Dipotassium isotridecyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance the solubility of reactants.
Biology: Employed in the formulation of biological buffers and media.
Medicine: Utilized in pharmaceutical formulations for its emulsifying properties.
Industry: Widely used in the production of detergents, cleaning agents, and personal care products.
Mecanismo De Acción
The mechanism of action of dipotassium isotridecyl phosphate primarily involves its surfactant properties. It
Propiedades
Número CAS |
74937-55-6 |
|---|---|
Fórmula molecular |
C13H27K2O4P |
Peso molecular |
356.52 g/mol |
Nombre IUPAC |
dipotassium;11-methyldodecyl phosphate |
InChI |
InChI=1S/C13H29O4P.2K/c1-13(2)11-9-7-5-3-4-6-8-10-12-17-18(14,15)16;;/h13H,3-12H2,1-2H3,(H2,14,15,16);;/q;2*+1/p-2 |
Clave InChI |
OTPXTTHYCPJNPC-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Z)-Methoxyimino-2-(2-aminothiazol-4-yl)acetyl]benzo-trizole](/img/structure/B13799347.png)
![potassium;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B13799351.png)
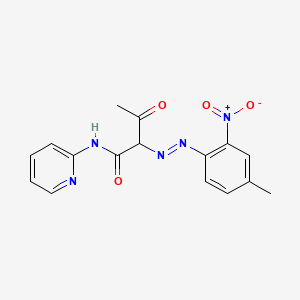
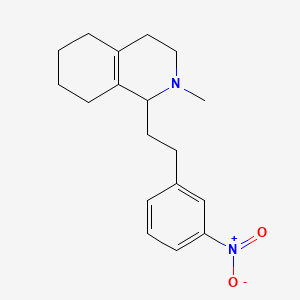
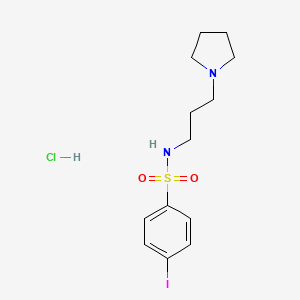
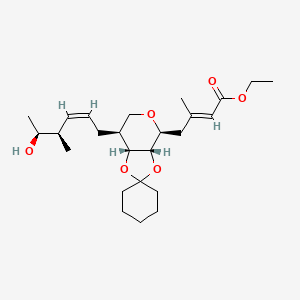
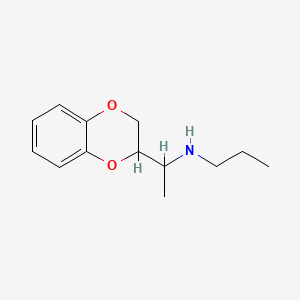
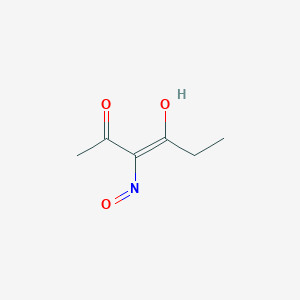
![N-[2-(cyclohexylamino)-2-oxoethyl]-1-(1-methylethyl)-N-[(4-methylphenyl)methyl]-1H-Pyrazole-4-carboxamide](/img/structure/B13799400.png)
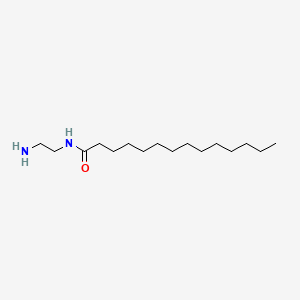

![(1R,2R,5R,7R,10S,11R)-5-ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione](/img/structure/B13799409.png)
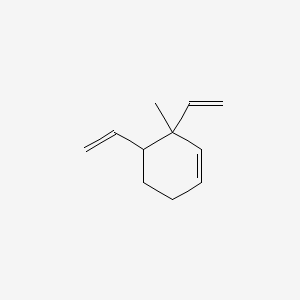
![(1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B13799411.png)
